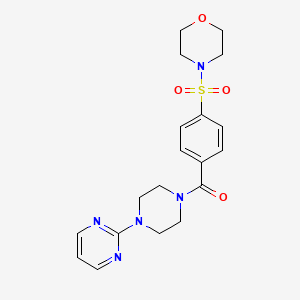

4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone

説明

4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone is a heterocyclic compound featuring a piperazine core linked to a pyrimidin-2-yl group and a 4-(morpholin-4-ylsulfonyl)phenyl ketone moiety. Its structure combines sulfonyl, morpholine, and pyrimidine functionalities, which are critical for modulating physicochemical and biological properties. The morpholinylsulfonyl group enhances solubility and hydrogen-bonding capacity, while the pyrimidine ring contributes aromaticity and planar geometry, often advantageous in targeting enzymes or receptors.

特性

IUPAC Name |

(4-morpholin-4-ylsulfonylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c25-18(22-8-10-23(11-9-22)19-20-6-1-7-21-19)16-2-4-17(5-3-16)29(26,27)24-12-14-28-15-13-24/h1-7H,8-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPCKYYCRZTXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with morpholine under basic conditions.

Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to form the sulfonylated intermediate.

Coupling with Phenyl Ring: The phenyl ring is introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

Pyrimidine and Piperazine Introduction: The pyrimidine and piperazine rings are incorporated through a series of nucleophilic substitution and cyclization reactions, often requiring specific conditions such as elevated temperatures and the presence of catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl group in the morpholine moiety and the ketone linkage are key reactive sites.

The sulfonyl group’s electron-withdrawing nature activates the phenyl ring for nucleophilic aromatic substitution (SNAr) under basic conditions . Piperazine’s secondary amines readily react with alkyl halides or acyl chlorides, forming tertiary amines or amides .

Reduction and Oxidation Reactions

The ketone and sulfonyl groups exhibit distinct redox behavior.

Reduction of the ketone to a CH₂ group is feasible with borohydrides or catalytic hydrogenation. The sulfonyl group resists oxidation under standard conditions but may decompose under prolonged exposure to strong acids .

Electrophilic Substitution on Pyrimidine

The pyrimidin-2-yl group’s electron-deficient nature limits electrophilic reactivity.

| Reaction Type | Conditions/Reagents | Outcome | Reference |

|---|---|---|---|

| Nucleophilic Attack | LDA, THF, -78°C; R-X | Deprotonation at C5 enables alkylation. | |

| Halogenation | NBS, CCl₄, light | Bromination at C5 position if activated. |

Pyrimidine’s C5 position is susceptible to nucleophilic attack under strongly basic conditions . Halogenation requires activating groups (e.g., amino) for regioselectivity .

Hydrolysis and Stability

Degradation pathways under hydrolytic conditions:

| Condition | Outcome | Reference |

|---|---|---|

| Acidic (HCl, Δ) | Sulfonyl group hydrolyzes to sulfonic acid; ketone remains intact. | |

| Basic (NaOH, Δ) | Piperazine ring may undergo cleavage; ketone resists saponification. |

The compound demonstrates moderate stability in neutral aqueous solutions but degrades under prolonged acidic/basic conditions .

Cross-Coupling Reactions

Functionalization via metal-catalyzed couplings:

Halogenated derivatives enable cross-coupling to install aryl, heteroaryl, or alkyl groups .

科学的研究の応用

The compound exhibits a range of biological activities that make it suitable for research in several therapeutic areas:

Anticancer Activity

Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance:

- Mechanism : It is hypothesized that the compound may inhibit key protein kinases involved in cancer cell signaling pathways.

- Case Study : A study demonstrated that related piperazine derivatives showed significant cytotoxic effects against various cancer cell lines, with IC values ranging from 5 to 15 µM .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent:

- Activity Against Bacteria : Preliminary studies suggest efficacy against Gram-positive bacteria such as Staphylococcus aureus.

- Data Table: Antimicrobial Efficacy

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone | Staphylococcus aureus | 3.12 µg/mL |

| 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone | Escherichia coli | 7.81 µg/mL |

Neuropharmacological Potential

There is emerging interest in the neuropharmacological effects of this compound:

- Serotonin and Dopamine Modulation : Similar compounds have been studied for their ability to modulate neurotransmitter systems, suggesting potential applications in treating depression and anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituents on the Morpholine Ring : Variations can influence the binding affinity to target receptors.

- Pyrimidine Modifications : Alterations in functional groups on the pyrimidine ring can enhance solubility and bioavailability.

Case Study 1: Protein Kinase Inhibition

A study focused on synthesizing derivatives of pyrimidine and evaluating their inhibitory effects on protein kinases. The results indicated that modifications to the piperazine moiety enhanced potency against specific kinases involved in cancer progression .

Case Study 2: Antimicrobial Testing

In vitro testing was conducted to assess the antimicrobial efficacy of the compound against various pathogens. The results highlighted its potential as a novel antibacterial agent, particularly against resistant strains .

作用機序

The mechanism of action of 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Piperazinyl Ketones

Key structural analogs differ in substituents attached to the piperazine core, significantly altering their properties:

Table 1: Structural and Functional Comparison

Key Observations :

Notes and Limitations

- Evidence Constraints : The provided evidence lacks direct data on the target compound’s synthesis, crystallography, or bioactivity. Comparisons are extrapolated from structural analogs.

- Commercial Availability : Supplier listings for analogs (e.g., ) indicate research interest in piperazinyl ketones, though the target compound’s commercial status remains unconfirmed.

生物活性

4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C21H23N7O3S

- Molecular Weight : 423.58 g/mol

This compound features a morpholine moiety, a piperazine ring, and a pyrimidine structure, which are pivotal in its biological interactions.

The biological activity of 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone has been investigated through various studies, revealing several mechanisms:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it disrupts the cell cycle, particularly at the G2/M phase, leading to apoptosis in cancer cells.

- It binds to the colchicine site on β-tubulin, which is crucial for microtubule dynamics and cell division .

- Structure-Activity Relationship (SAR) :

Biological Assays and Efficacy

The efficacy of 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone has been evaluated using several biological assays:

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| COLO205 | 0.32 | Microtubule disruption |

| H460 | 0.89 | Induction of apoptosis |

| MCF7 | 0.45 | Cell cycle arrest |

| A498 | 0.75 | Inhibition of tubulin polymerization |

*IC50 values indicate the concentration required to inhibit cell growth by 50% .

Case Studies

Several case studies have highlighted the potential of this compound:

- Study on COLO205 Cells :

- In Vivo Studies :

- Pharmacokinetics :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis typically involves multi-step reactions, including:

- Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., coupling morpholine-sulfonyl phenyl boronic acid derivatives with pyrimidinyl-piperazine intermediates) .

- Sulfonylation : Morpholine sulfonyl groups are introduced via sulfonic acid chlorides under basic conditions (e.g., using triethylamine in dichloromethane) .

- Ketone linkage : Acylation of piperazine with activated carbonyl intermediates (e.g., using carbodiimide coupling agents).

- Optimization : Yield improvements are achieved by controlling stoichiometry, temperature (0–25°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) .

Q. How is crystallographic analysis applied to confirm the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the 3D structure:

- Sample preparation : Crystallize the compound via slow evaporation in solvents like methanol/dichloromethane .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

- Key parameters : Analyze dihedral angles (e.g., morpholine ring chair conformation, piperazine puckering) and intermolecular interactions (C–H···O, C–H···π) for stability .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodology :

- Orthogonal assays : Validate target engagement using enzyme inhibition (e.g., COX-1/COX-2 IC₅₀ via ELISA ) and cell-based models.

- Computational docking : Compare binding poses in homology models (e.g., GABAA receptor or kinase domains) to rationalize potency variations .

- Metabolic stability : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition) to rule out pharmacokinetic confounding .

Q. How can computational chemistry predict the compound’s pharmacokinetic properties and off-target effects?

- Methodology :

- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and P-glycoprotein substrate potential .

- Off-target screening : Perform similarity-based pharmacophore searches against databases like ChEMBL to identify risk targets (e.g., hERG channel liability) .

- MD simulations : Analyze binding free energy (ΔG) for sustained target residence time .

Q. What experimental approaches validate the compound’s interaction with kinase targets?

- Methodology :

- Kinase profiling : Use panels like Eurofins KinaseProfiler to measure inhibition at 1 µM .

- Cellular phosphorylation assays : Quantify target phosphorylation via Western blot (e.g., pERK/STAT3 in cancer cell lines).

- SPR/BLI : Measure real-time binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .

Data Analysis & Optimization

Q. How are conformational dynamics of the morpholine-sulfonyl and pyrimidinyl-piperazine moieties analyzed?

- Methodology :

- NMR spectroscopy : Assign peaks for sulfonyl (δ ~3.5 ppm, morpholine CH₂) and pyrimidine protons (δ ~8.5 ppm) in DMSO-d₆ .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare experimental vs. theoretical bond lengths (e.g., S–O bonds: 1.43 Å experimental vs. 1.45 Å calculated) .

Q. What statistical methods address batch-to-batch variability in biological assay data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。